N-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

GPR35 GPCR counter-screen selectivity profiling

N-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1210933-02-0) is a fully synthetic small molecule (MW 417.48 g/mol, molecular formula C20H23N3O5S) comprising an indoline core N-acylated with a furan-2-carbonyl group and linked via a 6-position amide bond to a 1-(methylsulfonyl)piperidine-4-carboxamide moiety. The compound belongs to the broader class of sulfonamido-substituted indolinones, which have been described in patent literature as modulators of protein kinase activity, including PERK (PKR-like ER kinase) and IKK2 inhibitors.

Molecular Formula C20H23N3O5S
Molecular Weight 417.48
CAS No. 1210933-02-0
Cat. No. B2866724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS1210933-02-0
Molecular FormulaC20H23N3O5S
Molecular Weight417.48
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
InChIInChI=1S/C20H23N3O5S/c1-29(26,27)22-9-6-15(7-10-22)19(24)21-16-5-4-14-8-11-23(17(14)13-16)20(25)18-3-2-12-28-18/h2-5,12-13,15H,6-11H2,1H3,(H,21,24)
InChIKeyHKHKLHWGTFRWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1210933-02-0): Compound Identity and Structural Classification for Procurement Decisions


N-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 1210933-02-0) is a fully synthetic small molecule (MW 417.48 g/mol, molecular formula C20H23N3O5S) comprising an indoline core N-acylated with a furan-2-carbonyl group and linked via a 6-position amide bond to a 1-(methylsulfonyl)piperidine-4-carboxamide moiety [1]. The compound belongs to the broader class of sulfonamido-substituted indolinones, which have been described in patent literature as modulators of protein kinase activity, including PERK (PKR-like ER kinase) and IKK2 inhibitors [2][3]. The compound carries a topological polar surface area (tPSA) of 91.56 Ų, a calculated logP of 2.03, one hydrogen bond donor, eight hydrogen bond acceptors, and seven rotatable bonds, placing it within Lipinski's Rule of Five space for oral druggability [1]. Purity specifications from commercial suppliers are typically ≥95% [1].

Why Close Analogs of CAS 1210933-02-0 Cannot Be Substituted Without Pharmacological Validation


The furan-2-carbonyl substituent on the indoline nitrogen of CAS 1210933-02-0 introduces a conjugated, electron-rich aromatic heterocycle, whereas its closest commercially available analog (CAS 1058202-75-7) replaces this with a fully saturated tetrahydrofuran-2-carbonyl group, eliminating aromaticity and altering the electronic surface, dipole moment, and π-stacking potential of the molecule [1]. The resulting difference in molecular weight (417.48 vs. 421.51 Da, Δ = +4.03 Da) and fraction sp³ (0.35 vs. higher for the saturated analog) produces distinct physicochemical and likely distinct target-binding profiles . Even within the same N-(furan-2-carbonyl)indolin-6-yl scaffold series, truncation to a simple acetamide (CAS 1040656-48-1, MW 270.28) removes the entire methylsulfonyl-piperidine pharmacophore, eliminating sulfonamide-mediated hydrogen-bonding capacity and dramatically reducing molecular size and complexity . Without direct head-to-head pharmacological data for these analogs, any substitution introduces an unquantified risk of altered potency, selectivity, and off-target profile.

Quantitative Differentiation Evidence for CAS 1210933-02-0 Relative to Structural Analogs and In-Class Compounds


GPR35 Antagonism Counter-Screen: Negative Result Provides Target Selectivity De-Risking Information Absent for Closest Analogs

In a quantitative GPR35 antagonism BRET-based assay (ECBD assay EOS300038), CAS 1210933-02-0 was tested at concentrations up to 100 µM and classified as inactive (IC50 > 100 µM) [1]. The assay employed human GPR35-Gα13 SPASM sensor-transfected cells with 300 µM zaprinast as agonist, using 10 µM CID2745687 as positive control antagonist [1]. This negative result demonstrates that the compound does not significantly engage GPR35 at pharmacologically relevant concentrations, providing a selectivity data point absent for its closest analogs (CAS 1058202-75-7, CAS 1040656-48-1, and CAS 1040645-02-0), for which no GPR35 or comparable selectivity data have been reported in public databases [2][3]. While a single negative counter-screen does not constitute a comprehensive selectivity profile, it represents the only publicly available target-based assay result for any compound in this structural series.

GPR35 GPCR counter-screen selectivity profiling

Furan vs. Tetrahydrofuran Acyl Substituent: Calculated Physicochemical Differentiation Between CAS 1210933-02-0 and CAS 1058202-75-7

CAS 1210933-02-0 bears a furan-2-carbonyl (aromatic) substituent on the indoline nitrogen, while its closest catalog analog CAS 1058202-75-7 carries a tetrahydrofuran-2-carbonyl (fully saturated) group [1]. This substitution results in a molecular weight reduction of 4.03 Da (417.48 vs. 421.51), a higher fraction sp³ (0.35 for the target compound vs. higher for the saturated analog), and elimination of the furan ring's aromaticity [1]. The furan oxygen's lone pair participates in the aromatic sextet, reducing its hydrogen-bond acceptor strength compared to the saturated tetrahydrofuran oxygen, which is a stronger HBA. The planar furan ring also enables π-π stacking interactions with aromatic protein side chains (Phe, Tyr, Trp, His) that the puckered tetrahydrofuran ring cannot support. These differences, while calculable, have not been validated in comparative target-binding or cellular assays.

physicochemical properties structural analog comparison drug-likeness

Scaffold Class Inference: Sulfonamido-Indolinone Chemotype Is Precedent for Protein Kinase Inhibition (PERK / IKK2), but Direct Target Data for CAS 1210933-02-0 Remain Absent

The sulfonamido-substituted indolinone chemotype encompassing CAS 1210933-02-0 is described in granted patents as modulating protein kinase activity, including PERK (PKR-like ER kinase) and IKK2 (IκB kinase β) [1][2]. The PERK inhibitor patent (US20120077828) specifically claims substituted indoline derivatives with structural features overlapping the indoline-sulfonamide core of the target compound [1]. However, CAS 1210933-02-0 itself is not explicitly exemplified in these patents, and no quantitative IC50, Ki, or Kd data against any kinase target have been reported in ChEMBL, BindingDB, PubChem, or the primary literature [3][4]. By contrast, the structurally distinct indolin-6-yl amide FIIN-2 (CAS 1633044-56-0), which shares the N-(furan-2-carbonyl)indolin-6-yl scaffold but replaces the methylsulfonyl-piperidine with a 6-methoxy-1H-indole-2-carboxamide, is a well-characterized irreversible FGFR1-4 inhibitor with IC50 values of 3.1, 4.3, 27, and 45 nM respectively . This demonstrates that the N-(furan-2-carbonyl)indolin-6-yl core is pharmacologically competent, but the specific contribution of the methylsulfonyl-piperidine-4-carboxamide tail in CAS 1210933-02-0 remains uncharacterized.

PERK inhibitor IKK2 inhibitor kinase indolinone scaffold

Commercial Purity Benchmarking: CAS 1210933-02-0 Offered at ≥95% Purity, Consistent with Available In-Class Screening Compounds

CAS 1210933-02-0 is commercially supplied with a typical purity specification of ≥95% . This purity level is consistent with the tetrahydrofuran analog CAS 1058202-75-7, which is also listed at 95% purity from the same supplier class . For the cyclopentanecarboxamide analog CAS 1040645-02-0, a higher purity specification of 98% is available from at least one vendor, accompanied by batch-specific QC documentation including NMR, HPLC, and GC traceability . No quantitative impurity profiling or stability data under accelerated conditions have been published for CAS 1210933-02-0, and no pharmacopeial monograph exists. Researchers requiring defined impurity thresholds for regulatory or reproducibility purposes should request batch-specific Certificates of Analysis, as purity can vary between production lots and suppliers.

purity specification quality control screening compound procurement

Recommended Application Scenarios for CAS 1210933-02-0 Based on Available Differentiation Evidence


Kinase-Focused Screening Library Enrichment with Documented GPR35 Counter-Screen Data

CAS 1210933-02-0 is most appropriately deployed as a member of diversity-oriented or kinase-focused screening libraries where the indoline-sulfonamide chemotype is desired. Its single documented negative result against GPR35 (IC50 > 100 µM) provides a selectivity data point that can aid in hit triage: if a phenotypic screen hit emerges, the GPR35 inactivity can be used to exclude this GPCR as a confounding target, accelerating target deconvolution [1]. This represents a practical advantage over close analogs CAS 1058202-75-7, CAS 1040656-48-1, and CAS 1040645-02-0, none of which have any public target profiling data [2]. Given the class-level association with PERK and IKK2 inhibition established in patent literature [3][4], the compound is best positioned in screening cascades directed at unfolded protein response (UPR) pathways, inflammatory kinase signaling, or oncology targets where indolinone-based inhibitors have shown precedent activity.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point Requiring Full De Novo Profiling

The compound's N-(furan-2-carbonyl)indolin-6-yl core has been validated as pharmacologically competent through the well-characterized FGFR inhibitor FIIN-2, which demonstrates single-digit nanomolar potency . However, CAS 1210933-02-0 itself lacks any reported kinase inhibition, cellular activity, or ADME/PK data [2]. Its procurement for medicinal chemistry is therefore justified only when the methylsulfonyl-piperidine-4-carboxamide tail is rationally desired for a specific binding hypothesis, and resources are committed to comprehensive in-house profiling including kinase panel screening, cellular target engagement, and selectivity assessment. The furan (aromatic) vs. tetrahydrofuran (saturated) differentiation from CAS 1058202-75-7 [2] provides a clear structural hypothesis for SAR exploration around the N-acyl substituent.

Computational Chemistry and Structure-Based Drug Design with Aromatic π-Stacking Hypothesis

The aromatic furan-2-carbonyl group of CAS 1210933-02-0 distinguishes it from the saturated tetrahydrofuran analog CAS 1058202-75-7, enabling π-π stacking interactions that can be exploited in docking studies and pharmacophore modeling [1]. For computational chemists building virtual libraries or conducting structure-based virtual screening against targets with aromatic-rich binding pockets (e.g., kinase hinge regions, bromodomains), the furan-containing compound offers a geometrically and electronically distinct option. The calculated properties (MW 417.48, clogP 2.03, tPSA 91.56 Ų, HBD 1, HBA 8) [1] support its inclusion in drug-like chemical space, though the absence of experimental target engagement data means docking predictions remain unvalidated without follow-up biophysical or biochemical assays.

Analytical Reference Standard for Method Development with ≥95% Purity Benchmark

CAS 1210933-02-0 is supplied at ≥95% purity , making it suitable as an analytical reference standard for HPLC method development, LC-MS quantification, or NMR structural confirmation in laboratories working with N-(furan-2-carbonyl)indoline-containing compounds. For laboratories requiring higher purity benchmarks, the cyclopentanecarboxamide analog CAS 1040645-02-0 at 98% with documented batch QC (NMR, HPLC, GC) may serve as a complementary reference. Researchers should request batch-specific Certificates of Analysis to verify purity before use as a quantitative standard, given the absence of a pharmacopeial monograph for this compound.

Quote Request

Request a Quote for N-(1-(furan-2-carbonyl)indolin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.